Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride
Description
Properties
Molecular Formula |
C14H21ClN2O2 |
|---|---|
Molecular Weight |
284.78 g/mol |
IUPAC Name |
benzyl N-[[(3R,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-11-7-15-8-13(11)9-16-14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13,15H,7-10H2,1H3,(H,16,17);1H/t11-,13-;/m1./s1 |
InChI Key |
BRNSLUYJWJSTMK-LOCPCMAASA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@@H]1CNC(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
CC1CNCC1CNC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride involves several steps. One common synthetic route includes the reaction of benzyl chloroformate with cis-4-methylpyrrolidine-3-methanol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified and converted to its hydrochloride salt form.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride
- CAS Number : 1951439-09-0
- Molecular Formula : C₁₄H₂₁ClN₂O₂
- Molar Mass : 284.78 g/mol
- Purity : ≥99% (pharmaceutical grade) .
Structural Features: This compound contains a pyrrolidine ring (5-membered nitrogen heterocycle) with a cis-configuration at the 4-methyl and 3-aminomethyl substituents. The benzyl carbamate group enhances stability and modulates solubility, while the hydrochloride salt improves crystallinity and bioavailability .
Comparison with Structurally Similar Compounds
Benzyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate Hydrochloride
- Key Differences: Substituent: A hydroxymethyl group replaces the methyl group on the pyrrolidine ring. Stereochemistry: The (3R,5S) configuration introduces distinct spatial orientation compared to the cis-4-methyl analog. This may affect blood-brain barrier penetration .
Benzyl-(4-methylpiperidin-4-yl)carbamate Hydrochloride
- Key Differences :
- Ring Structure : Piperidine (6-membered ring) vs. pyrrolidine (5-membered).
- Substituent Position : Methyl group at the 4-position of the piperidine ring.
- Conformational Flexibility : The larger piperidine ring allows greater flexibility, which may alter receptor-binding kinetics.
- Purity : Reported at 95% vs. 99% for the target compound, suggesting differences in synthesis optimization .
Cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate Hydrochloride
- Key Differences :
- Substituent Position : Methyl group at the 2-position of pyrrolidine vs. 4-position in the target compound.
- Biological Implications : Positional isomerism can drastically alter interactions with enzymes or receptors. For example, 2-methyl substitution may sterically hinder binding to certain targets .
Trans-Benzyl (4-Methylpyrrolidin-3-yl)carbamate Hydrochloride
- Key Differences: Stereochemistry: Trans-configuration at the 4-methyl and 3-aminomethyl groups vs. cis in the target compound. Pharmacological Impact: Trans isomers often exhibit different binding affinities. For instance, trans configurations may reduce activity at serotonin receptors due to misalignment with chiral centers in binding pockets .
Fluorinated Analogs (e.g., CIS-BENZYL 3-FLUORO-4-HYDROXY-4-METHYLPIPERIDINE-1-CARBOXYLATE)
Data Table: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
